molecular formula C14H13ClN2OS B2989223 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 878677-82-8

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2989223
CAS No.: 878677-82-8
M. Wt: 292.78
InChI Key: SWNAXWCIHANVRV-UHFFFAOYSA-N
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Description

“N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” is a chemical compound with the molecular formula C14H13ClN2OS. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods to synthesize novel heterocyclic compounds incorporating cyclopropyl groups, which are valuable in medicinal chemistry due to their unique spatial and electronic features combined with high metabolic stability. For instance, compounds have been synthesized starting from amino acids and chlorosulfonyl isocyanate, leading to derivatives valuable for asymmetric synthesis (Regainia et al., 2000). Additionally, cyclopropanecarboxylic acid and related derivatives have been used as precursors for synthesizing compounds with potential antibacterial and herbicidal activities (Tian et al., 2009).

Potential Biological Activities

The synthesis of thiadiazoles, triazoles, and other heterocyclic derivatives from cyclopropane dicarboxylic acid has been explored, with some compounds demonstrating promising biological activities, including antimicrobial and anti-inflammatory properties (Sharba et al., 2005). Moreover, specific derivatives have been synthesized for the evaluation of antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties, showcasing the diverse potential applications of these compounds in medicinal chemistry (Kumar & Panwar, 2015).

Anticancer and Antitumor Agents

Compounds incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents, indicating the significance of these derivatives in developing new therapeutic agents (Gomha et al., 2017). These studies highlight the potential of cyclopropanecarboxamide derivatives in contributing to the discovery and development of new drugs with improved efficacy and safety profiles.

Herbicidal Activity

The synthesis and evaluation of compounds for their herbicidal activity have also been investigated, with some derivatives showing good efficacy, indicating their potential use in agricultural applications (Wang et al., 2004).

Safety and Hazards

Sigma-Aldrich provides “N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions of research on “N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This would provide valuable guidelines for the design and synthesis of novel compounds .

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-11-3-1-2-9(6-11)7-12-8-16-14(19-12)17-13(18)10-4-5-10/h1-3,6,8,10H,4-5,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNAXWCIHANVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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